molecular formula C12H10Cl2N2O2S B2535881 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide CAS No. 439118-59-9

4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide

Cat. No. B2535881
CAS RN: 439118-59-9
M. Wt: 317.18
InChI Key: GXTOSZWQJYNQQP-UHFFFAOYSA-N
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Description

4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is a specialty product used for proteomics research . Its molecular formula is C12H10Cl2N2O2S and has a molecular weight of 317.19 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzene ring, two chlorine atoms, a sulfonamide group, and an amino group . The exact structure is not provided in the search results.

Scientific Research Applications

Molecular Interactions and Crystal Structure Analysis

The study of sulfonamides, including derivatives close to 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide, has provided significant insights into molecular interactions within crystals and their solutions. Research has focused on understanding the sublimation, solubility, solvation, and distribution processes alongside crystal structure analysis. These studies offer a deeper understanding of the thermochemical parameters, solvation processes, and the molecule's behavior in different solvents, contributing to pharmaceutical development and material science (Perlovich et al., 2008).

Antibacterial and Antifungal Activities

Sulfonamides, including those structurally similar to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies are crucial in the search for new antimicrobial agents, especially in the face of rising antibiotic resistance. These compounds have shown promise against various strains of bacteria and fungi, indicating their potential in developing new therapeutic agents (Patel et al., 2010).

Carbonic Anhydrase Inhibition

Research into sulfonamide derivatives has revealed their significant inhibitory activity against carbonic anhydrase isoforms, which play critical roles in various physiological processes. Such inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and certain types of tumors. The specificity and potency of these inhibitors can be adjusted by modifying the sulfonamide structure, highlighting the importance of structural analysis and synthesis in drug development (Sethi et al., 2013).

Biochemical Analysis

Biochemical Properties

In vivo, 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

The cellular effects of this compound are largely due to its interactions with enzymes and proteins within the cell. For instance, it can inhibit the activity of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, a vital component for DNA replication .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the active site of dihydropteroate synthetase, preventing the enzyme from catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid .

Temporal Effects in Laboratory Settings

It is known that sulfonamides are not readily biodegradable and have the potential to cause various unfavorable side effects .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. High doses may cause a strong allergic reaction, with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Metabolic Pathways

This compound is involved in the metabolic pathway of folic acid synthesis. It interacts with the enzyme dihydropteroate synthetase, inhibiting its activity and thereby disrupting the synthesis of folic acid .

Transport and Distribution

It is known that sulfonamides can penetrate tissues well and are distributed throughout the body .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with enzymes involved in folic acid synthesis .

The information provided here is based on the current understanding and is subject to change as new research findings emerge .

properties

IUPAC Name

4-amino-N-(2,4-dichlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-8-1-6-12(11(14)7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTOSZWQJYNQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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